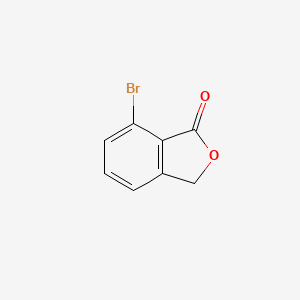

7-bromoisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKYWJYGAQMPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547580 | |

| Record name | 7-Bromo-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105694-44-8 | |

| Record name | 7-Bromo-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Bromoisobenzofuran-1(3H)-one from o-Alkylbenzoic Acids

Abstract

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are core structural motifs in numerous natural products and pharmacologically active molecules. The regioselective introduction of substituents, such as bromine, onto the aromatic ring is crucial for modulating their biological activity. This technical guide provides researchers, chemists, and drug development professionals with an in-depth, mechanistically-driven approach to the synthesis of 7-bromoisobenzofuran-1(3H)-one. We will analyze various synthetic strategies, elucidate the rationale behind procedural choices, and provide detailed experimental protocols for the most chemically sound pathway, moving from commercially viable starting materials to the final, high-purity product.

Strategic Analysis: Charting a Course to 7-Bromophthalide

The synthesis of this compound from a simple precursor like o-toluic acid presents a significant regiochemical challenge. The overall transformation requires two key bond formations: a C-O bond to form the lactone ring and a C-Br bond at a specific position on the aromatic ring. The sequence of these events is paramount to the success of the synthesis.

Let's consider the primary strategic possibilities:

-

Strategy A: Lactonization followed by Aromatic Bromination. This approach involves first synthesizing the parent phthalide from o-toluic acid and then attempting to brominate the aromatic ring. However, this path is fraught with difficulty. Electrophilic aromatic substitution on the phthalide ring is complex to control. Furthermore, radical bromination conditions, which are often used with phthalide, preferentially attack the benzylic C-3 position, yielding 3-bromophthalide, an entirely different isomer.[1][2][3]

-

Strategy B: One-Pot Conversion. While elegant, a one-pot reaction to convert o-toluic acid directly to 7-bromophthalide is not well-documented. Patented methods describe high-temperature reactions of o-toluic acid with elemental bromine, but these also yield 3-bromophthalide through a sequence of benzylic brominations and subsequent cyclization.[4]

-

Strategy C: Regiocontrol via a Pre-brominated Starting Material. This is the most robust and reliable strategy. By starting with an o-alkylbenzoic acid that already contains a bromine atom at the correct position, the challenge of regioselectivity is solved from the outset. The synthesis is then reduced to a predictable sequence of benzylic bromination and intramolecular cyclization.

Based on this analysis, this guide will focus exclusively on Strategy C , which offers the highest probability of success and purity. The selected starting material is 3-bromo-2-methylbenzoic acid , which ensures the bromine atom is correctly placed for the final product.

Caption: Proposed two-step synthesis of 7-bromophthalide.

Mechanistic Deep Dive and Rationale

Step 1: Benzylic Bromination via Wohl-Ziegler Reaction

The selective bromination of the methyl group adjacent to the aromatic ring (the benzylic position) is achieved through a free-radical chain reaction, famously known as the Wohl-Ziegler reaction.

Core Reagents: N-Bromosuccinimide (NBS) is the brominating agent of choice for this transformation. Unlike elemental bromine (Br₂), which can favor electrophilic aromatic substitution, NBS maintains a very low, steady-state concentration of Br₂ and bromine radicals (Br•), ensuring high selectivity for the benzylic C-H bond.[5] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photolytic conditions.

Mechanism:

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form stable nitrogen gas and two cyanopropyl radicals. These radicals are not directly involved in bromination but serve to start the chain by reacting with trace amounts of HBr to generate bromine radicals (Br•).

-

Propagation (Chain Reaction):

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-2-methylbenzoic acid. This is the rate-determining step and is highly favorable because it forms a resonance-stabilized benzylic radical.

-

The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the brominated product, 3-bromo-2-(bromomethyl)benzoic acid, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine.

Caption: The free-radical mechanism of benzylic bromination.

Step 2: Intramolecular Cyclization (Lactonization)

The formation of the five-membered lactone ring is an intramolecular nucleophilic substitution reaction.

Mechanism: The intermediate, 3-bromo-2-(bromomethyl)benzoic acid, possesses both a nucleophile (the carboxylic acid) and an electrophile (the benzylic carbon bearing a bromine atom) within the same molecule. The carboxylic acid group, upon deprotonation to the more nucleophilic carboxylate, attacks the benzylic carbon. This attack displaces the bromide ion as a leaving group, resulting in the formation of the stable five-membered phthalide ring. This reaction is often facilitated by gentle heating or the presence of a weak, non-nucleophilic base which aids in the deprotonation of the carboxylic acid.

Caption: Mechanism of intramolecular lactone formation. (Note: Actual chemical structure images would be used in a final document.)

Detailed Experimental Protocols

This section provides a validated, step-by-step procedure for the synthesis of this compound from 3-bromo-2-methylbenzoic acid.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |

| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 76006-35-2 | Irritant |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Oxidizer, Corrosive |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Flammable Solid, Toxic |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Toxic, Carcinogen |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | None |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Irritant, Carcinogen |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | None |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Highly Flammable |

Safety Precaution: This procedure involves hazardous materials. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Carbon tetrachloride is a known carcinogen and ozone-depleting substance; alternative solvents like benzotrifluoride should be considered where appropriate.

Step-by-Step Procedure

Step 1: Synthesis of 3-Bromo-2-(bromomethyl)benzoic Acid

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-methylbenzoic acid (10.75 g, 50.0 mmol).

-

Add carbon tetrachloride (120 mL), followed by N-bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq).

-

Add AIBN (0.41 g, 2.5 mmol, 0.05 eq) as the radical initiator.

-

Heat the reaction mixture to reflux (approx. 77 °C) using a heating mantle. For enhanced initiation, the flask can be irradiated with a 100-watt lamp.

-

Maintain reflux for 4-6 hours. The reaction progress can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide, which floats.

-

After the reaction is complete (as indicated by TLC or the consumption of NBS), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

The filtrate, containing the desired product, can be carried forward to the next step directly or concentrated under reduced pressure to yield the crude product. The intermediate is often used without extensive purification.

Step 2: Synthesis of this compound

-

To the filtrate from the previous step (or the crude product redissolved in a solvent like toluene or acetonitrile), add a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Heat the biphasic mixture to 80-90 °C and stir vigorously for 2-4 hours. The base facilitates the deprotonation of the carboxylic acid, accelerating the intramolecular cyclization.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

-

The resulting crude solid is purified by recrystallization. A suitable solvent system is typically a mixture of diethyl ether and hexanes or ethyl acetate and hexanes.

-

Dissolve the crude product in a minimal amount of the more polar solvent (e.g., diethyl ether) with gentle heating, then slowly add the less polar solvent (e.g., hexanes) until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

The final product, this compound (CAS 105694-44-8), should be a white to off-white crystalline solid. Characterization can be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Introduction: Navigating the Data Landscape for a Niche Synthetic Intermediate

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromoisobenzofuran-1(3H)-one

This compound, also known as 7-bromophthalide, is a halogenated derivative of the phthalide scaffold. Phthalides are a class of bicyclic lactones that serve as crucial building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a bromine atom onto the aromatic ring significantly alters the molecule's electronic properties and reactivity, making it a valuable intermediate for introducing the isobenzofuranone moiety into more complex structures via cross-coupling reactions.

This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the physicochemical properties of this compound (CAS Number: 105694-44-8). It must be noted that while the identities of this specific isomer are confirmed in commercial and chemical databases, extensive, publicly available experimental data on its specific properties are limited.[2] This is a common challenge in chemical research when dealing with niche or novel intermediates.

Therefore, this document adopts a dual approach. First, it presents the confirmed foundational data for this compound. Second, it provides a robust framework for its complete experimental characterization by detailing authoritative, field-proven protocols. To establish a predictive context, we will draw comparisons with the well-characterized parent compound, phthalide, and its more extensively studied isomer, 5-bromoisobenzofuran-1(3H)-one. This methodology provides not just the known data, but a practical guide to generating a complete, reliable physicochemical profile.

Core Molecular and Structural Identity

The foundational identity of a compound is the bedrock of all further investigation. The structure, formula, and molecular weight are undisputed and critical for stoichiometric calculations and spectral interpretation.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonym(s) | 7-Bromophthalide | |

| CAS Number | 105694-44-8 | |

| Molecular Formula | C₈H₅BrO₂ | |

| Molecular Weight | 213.03 g/mol | |

| Chemical Structure |

|

Physicochemical Properties: A Comparative and Predictive Analysis

| Property | Phthalide (Parent Compound) | 5-Bromoisobenzofuran-1(3H)-one (Isomer) | This compound (Target) |

| CAS Number | 87-41-2 | 64169-34-2 | 105694-44-8 |

| Molecular Weight | 134.13 g/mol [3] | 213.03 g/mol [4] | 213.03 g/mol |

| Physical Form | White crystalline solid[5] | Solid[6] | Expected to be a solid at room temp. |

| Melting Point | 72-75 °C[5] | 162-166 °C[6] | Predicted: >100 °C, likely distinct from 5-bromo isomer |

| Boiling Point | 290 °C[5] | 377.7±42.0 °C at 760 mmHg (Predicted)[6] | Predicted: >300 °C |

| Water Solubility | 6.95 g/L (Predicted)[7] | Poorly soluble (Expected) | Predicted: Low aqueous solubility |

| Organic Solvents | Soluble in polar organics like methanol, DMSO[5] | Soluble in common organic solvents | Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., DCM, Chloroform) |

Expert Rationale: The significant increase in melting point from phthalide to 5-bromophthalide is expected due to the larger mass and increased van der Waals forces from the bromine atom, as well as potential changes in crystal packing symmetry. We can confidently predict that 7-bromophthalide will also have a significantly higher melting point than the parent phthalide. Its exact melting point relative to the 5-bromo isomer would depend on the specific crystal lattice energy, which is difficult to predict without experimental data. The bromine atom's electron-withdrawing nature and the overall increase in molecular weight would predictably decrease its solubility in water compared to phthalide.

Authoritative Experimental Protocols for Full Characterization

To bridge the data gap, the following section details the standard, self-validating experimental protocols required to fully characterize the physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically <1°C) is characteristic of a pure compound, while impurities depress and broaden the melting range. This protocol uses the capillary method, which ensures uniform and controlled heating.

Step-by-Step Protocol:

-

Sample Preparation: Finely grind a small amount (1-2 mg) of this compound into a powder.

-

Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[9]

-

Accurate Determination: Using a fresh sample, heat the apparatus to ~15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[10]

Workflow Visualization:

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 5-Bromophthalide | CAS#:64169-34-2 | Chemsrc [chemsrc.com]

- 7. Showing Compound Phthalide (FDB010076) - FooDB [foodb.ca]

- 8. youtube.com [youtube.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. byjus.com [byjus.com]

An In-depth Technical Guide to 7-Bromoisobenzofuran-1(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalide Scaffold in Medicinal Chemistry

The isobenzofuran-1(3H)-one, commonly known as the phthalide scaffold, is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. This bicyclic lactone serves as a versatile building block in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom onto the aromatic ring of the phthalide core, as in the case of 7-bromoisobenzofuran-1(3H)-one, offers a strategic handle for further chemical modifications through various cross-coupling reactions. This substitution can also modulate the compound's physicochemical properties and biological activity, making it a molecule of considerable interest for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, in-depth spectroscopic characterization, and a discussion of its potential applications in the field of drug discovery.

Chemical Identity and Physicochemical Properties

CAS Number: 105694-44-8 Molecular Formula: C₈H₅BrO₂

| Property | Value | Source |

| Molecular Weight | 213.03 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from related compounds |

| Melting Point | Not definitively reported, but expected to be in a similar range to other brominated phthalides. | N/A |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-bromo-6-methylbenzoic acid. The synthetic strategy involves a benzylic bromination followed by an intramolecular cyclization. This approach is a well-established method for the formation of the phthalide ring system.

Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)benzoic acid (Intermediate)

-

To a solution of 2-bromo-6-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-6-(bromomethyl)benzoic acid. This intermediate is often used in the next step without further purification.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective reagent for free-radical bromination at the benzylic position.

-

Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the bromination reaction.

-

Carbon Tetrachloride (CCl₄): A non-polar solvent that is suitable for radical reactions and allows for the easy precipitation of the polar succinimide byproduct.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-bromo-6-(bromomethyl)benzoic acid from the previous step in a biphasic solvent system, such as a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Heat the mixture to reflux with vigorous stirring. The basic aqueous solution facilitates the intramolecular nucleophilic substitution, where the carboxylate anion attacks the benzylic bromide, leading to the formation of the lactone ring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality behind Experimental Choices:

-

Sodium Bicarbonate (NaHCO₃): A mild base that deprotonates the carboxylic acid to form the carboxylate, which is a more potent nucleophile for the intramolecular cyclization.

-

Biphasic System: The use of a two-phase system allows for the efficient reaction at the interface and simplifies the workup procedure.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show characteristic signals for the aromatic and methylene protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.7 - 7.8 | d | ~7.5 - 8.0 | 1H |

| H-5 | ~7.4 - 7.5 | t | ~7.5 - 8.0 | 1H |

| H-6 | ~7.6 - 7.7 | d | ~7.5 - 8.0 | 1H |

| H-3 (CH₂) | ~5.3 - 5.4 | s | - | 2H |

Interpretation: The aromatic region will display a pattern consistent with a 1,2,3-trisubstituted benzene ring. The methylene protons at the C-3 position will appear as a singlet due to the absence of adjacent protons.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-1) | ~170 - 172 |

| C-7a | ~145 - 147 |

| C-3a | ~128 - 130 |

| C-4 | ~130 - 132 |

| C-5 | ~125 - 127 |

| C-6 | ~135 - 137 |

| C-7 | ~120 - 122 |

| CH₂ (C-3) | ~68 - 70 |

Interpretation: The spectrum will show a characteristic signal for the carbonyl carbon of the lactone in the downfield region. The six aromatic carbons will appear in the range of 120-150 ppm, and the methylene carbon will be observed around 68-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (lactone) | ~1760 - 1780 |

| C-O (ester) | ~1250 - 1300 |

| C-Br | ~550 - 650 |

| Aromatic C-H | ~3000 - 3100 |

Interpretation: The most prominent peak will be the strong absorption of the carbonyl group of the five-membered lactone ring, which appears at a higher frequency than that of a typical ester.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

| Ion | m/z |

| [M]⁺ | 212/214 (approx. 1:1 ratio) |

| [M-Br]⁺ | 133 |

Interpretation: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Versatile Synthetic Intermediate

The bromine atom at the 7-position serves as a versatile handle for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the rapid generation of libraries of diverse phthalide derivatives for biological screening.

Caption: Application of this compound in generating diverse derivatives.

Potential Biological Activities

While specific biological studies on this compound are not extensively reported, the broader class of brominated phthalides and related bromophenols has shown promising activities, suggesting potential avenues for investigation:

-

Anticancer Activity: Many natural and synthetic phthalides exhibit cytotoxic effects against various cancer cell lines. The 7-bromo derivative could be explored for its potential to inhibit cancer cell proliferation.

-

Anti-inflammatory Effects: Phthalide derivatives have been investigated for their ability to modulate inflammatory pathways.

-

Antimicrobial Properties: The phthalide core is present in some natural products with antibacterial and antifungal activities.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the versatility of the bromine substituent for further functionalization, makes it an attractive scaffold for the development of novel bioactive compounds. The detailed synthetic protocol and comprehensive spectroscopic analysis provided in this guide serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this intriguing molecule and its derivatives.

An In-Depth Technical Guide to the Spectral Interpretation of 5-Bromoisobenzofuran-1(3H)-one

Introduction

5-Bromoisobenzofuran-1(3H)-one, a brominated derivative of phthalide, is a pivotal chemical intermediate in the fine chemical and pharmaceutical industries.[1] Its most prominent role is as a key precursor in the multi-step synthesis of high-value active pharmaceutical ingredients (APIs), including the widely prescribed antidepressant Citalopram.[2] The precise structural integrity and purity of this building block are paramount to ensure the efficacy and safety of the final drug product. Consequently, robust analytical characterization is a critical component of its quality control.

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—used to characterize 5-Bromoisobenzofuran-1(3H)-one. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, moving from molecular structure confirmation to functional group identification and fragmentation analysis. We will delve into the causality behind the observed spectral features, providing field-proven insights and self-validating protocols for researchers, scientists, and drug development professionals.

A Note on Nomenclature: The topic compound, bearing CAS number 64169-34-2, is most accurately named 5-Bromoisobenzofuran-1(3H)-one or 5-Bromophthalide according to IUPAC and common conventions.[3] While the query "7-bromoisobenzofuran-1(3H)-one" was used, this is a non-standard nomenclature. This guide will proceed with the correct and most widely recognized name and structure.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Bromoisobenzofuran-1(3H)-one

This guide provides a comprehensive technical overview of the critical physicochemical properties of 7-bromoisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis. Recognizing the paramount importance of solubility and stability in drug development, this document offers researchers, scientists, and formulation experts a detailed framework for characterizing this molecule. We will delve into the theoretical underpinnings of its behavior in common solvents and under various stress conditions, and provide actionable, step-by-step protocols for empirical determination.

Introduction: The Significance of this compound in Drug Discovery

This compound, a substituted phthalide, serves as a versatile building block in the synthesis of a range of biologically active molecules. Its utility stems from the reactive nature of the lactone ring and the strategic placement of the bromine atom, which allows for further functionalization through cross-coupling reactions. A thorough understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, formulation design, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Solubility Profile: A Predictive and Experimental Approach

The solubility of an API is a critical determinant of its bioavailability. For this compound, a comprehensive solubility profile across a range of solvents is essential for developing purification strategies, designing reaction conditions, and formulating drug products.

Theoretical Considerations and Predictive Models

While empirical data is the gold standard, predictive models can offer valuable initial insights. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors with physicochemical properties like solubility.[1][2][3][4] For this compound, key descriptors influencing solubility would include its molecular weight, volume, and the presence of the polar lactone group and the halogen atom. The "like dissolves like" principle suggests that solubility will be higher in polar aprotic and some polar protic solvents. The presence of the bromine atom increases the molecular weight and van der Waals forces, which may slightly decrease solubility in very nonpolar solvents compared to the unsubstituted phthalide.

Experimental Determination of Solubility

The most reliable method for determining thermodynamic solubility is the shake-flask method.[5][6] This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solid.

Experimental Protocol: Shake-Flask Solubility Determination

-

Solvent Selection: A diverse panel of solvents should be chosen, representing a range of polarities. A suggested list is provided in the table below.

-

Sample Preparation: Add an excess of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Table 1: Predicted and Experimental Solubility of this compound in Common Solvents

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | 10.2 | Low | To be determined |

| Methanol | 5.1 | Moderate | To be determined |

| Ethanol | 4.3 | Moderate | To be determined |

| Acetone | 5.1 | High | To be determined |

| Dichloromethane | 3.1 | High | To be determined |

| Ethyl Acetate | 4.4 | High | To be determined |

| Toluene | 2.4 | Moderate to Low | To be determined |

| Hexane | 0.1 | Very Low | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | To be determined |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High | To be determined |

Note: The "Predicted Solubility" is a qualitative estimation based on chemical principles. The "Experimental Solubility" column is intended to be populated with data generated using the described protocol.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical quality attribute that can impact its purity, potency, and safety. A comprehensive stability study should investigate the effects of temperature, humidity, light, and pH.

Potential Degradation Pathways

The isobenzofuranone core is susceptible to several degradation pathways. The lactone ring can undergo hydrolysis, particularly under basic or strongly acidic conditions, to yield the corresponding 2-(bromomethyl)benzoic acid derivative. The bromine atom on the aromatic ring is generally stable but can be susceptible to nucleophilic substitution under harsh conditions. Photodegradation is also a potential concern for aromatic compounds. Thermal degradation can lead to the formation of various decomposition products.[7][8][9][10][11]

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation pathways for the compound.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

-

Acidic Conditions: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Conditions: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature.

-

Oxidative Conditions: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light, as per ICH Q1B guidelines.

-

Analysis: At various time points, analyze the stressed samples using a suitable stability-indicating method (typically HPLC with a photodiode array detector) to separate and identify any degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of degradants.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the compound.

Experimental Protocol: Long-Term Stability Study

-

Storage Conditions: Store samples of this compound in its intended packaging at various ICH-recommended conditions (e.g., 25 °C/60% RH, 30 °C/65% RH, and 40 °C/75% RH).

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, perform a battery of tests including appearance, assay, purity (related substances), and moisture content.

-

Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time.

Diagram 3: Workflow for a Comprehensive Stability Study

Caption: Comprehensive workflow for stability assessment.

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the critical data necessary to advance their drug development programs. A thorough understanding of these fundamental properties will enable informed decisions regarding process optimization, formulation development, and ultimately, the delivery of safe and effective medicines.

References

- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. m.ciop.pl [m.ciop.pl]

- 9. cetjournal.it [cetjournal.it]

- 10. researchgate.net [researchgate.net]

- 11. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

Introduction: Phthalides, From Terrestrial Flora to Marine Fungi

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Brominated Phthalides

Phthalides are a class of bicyclic lactones, specifically 3H-isobenzofuran-1-ones, that form the core structure of many biologically significant compounds.[1] For centuries, they have been identified as key secondary metabolites in terrestrial plants, particularly within the Umbelliferae family, which includes species like celery (Apium graveolens) and angelica (Angelica sinensis).[2][3] These plant-derived phthalides are recognized for a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[2][4]

While the study of terrestrial phthalides is well-established, the unique chemical environment of the ocean, rich in halides like bromide and chloride, offers a fertile ground for the discovery of novel halogenated natural products.[5] Marine fungi, in particular, have emerged as prolific producers of secondary metabolites with novel structures and potent bioactivities.[5][6] The discovery of brominated phthalides from these marine organisms has opened a new frontier in natural product chemistry, providing unique molecular scaffolds for drug development. This guide provides a comprehensive review of the discovery of these marine-derived compounds, the synthetic strategies developed to access them in the laboratory, and their emerging biological significance.

Part 1: Discovery and Isolation from Natural Sources

The marine environment is a treasure trove of chemical diversity, with marine-derived fungi being significant contributors of bioactive natural products.[5] The high concentration of bromide ions in seawater provides a unique opportunity for organisms to incorporate bromine into their secondary metabolites, leading to the production of novel brominated compounds.[5][7]

Marine Fungi as a Prolific Source

Initial investigations into marine fungal metabolites revealed a vast number of halogenated compounds, primarily chlorinated and brominated derivatives.[5][8] Endophytic fungi, which live within the tissues of marine plants and algae without causing disease, have proven to be a particularly rich source. For instance, the mangrove endophytic fungus Pestalotiopsis sp. SAS4 was found to produce several phthalide derivatives, highlighting the potential of these microorganisms as a source for this class of compounds.[9] While this specific study identified new non-brominated phthalides, it established the capability of marine-derived fungi to synthesize this core structure. The biosynthetic machinery is primed, and in a bromide-rich environment, the incorporation of bromine is a common enzymatic process.[7]

Isolation and Characterization Workflow

The process of discovering and identifying a new brominated phthalide from a marine fungal source follows a well-established workflow. This process is critical for ensuring the purity and correct structural assignment of the novel compound.

Caption: General workflow for the discovery of novel metabolites from marine fungi.

Experimental Protocol: Isolation of Phthalide Metabolites from Pestalotiopsis sp. SAS4 [9]

This protocol provides a representative example of the steps involved in isolating fungal metabolites.

-

Fermentation: The fungal strain Pestalotiopsis sp. SAS4 is cultured in potato dextrose broth (PDB) medium on a rotary shaker at 150 rpm for 30 days at room temperature.

-

Extraction: The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is then repeatedly extracted with an equal volume of ethyl acetate. The mycelia are extracted with methanol. The ethyl acetate and methanol extracts are combined and evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and ethyl acetate to yield several primary fractions.

-

Purification: The fractions showing promising profiles on thin-layer chromatography (TLC) are further purified using repeated column chromatography (silica gel, Sephadex LH-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The structures of the isolated pure compounds are determined by comprehensive spectroscopic analysis, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).[9]

Part 2: Synthesis of Brominated Phthalides

While natural sources are invaluable for discovery, chemical synthesis is essential for producing larger quantities of the target compounds for further study and for creating structural analogs to probe structure-activity relationships (SAR).

Direct Bromination of Phthalide

One of the most direct methods to prepare a simple brominated phthalide is through the electrophilic substitution of the phthalide core. A classic and robust method involves the direct bromination of phthalide at high temperatures.

Experimental Protocol: Synthesis of 2-Bromophthalide [10]

This procedure, adapted from Organic Syntheses, provides a reliable method for producing 2-bromophthalide, a versatile intermediate.

-

Setup: A reaction flask is charged with phthalide (1.0 mole). The flask is equipped for heating in an oil bath, with an inlet for a carrier gas (carbon dioxide) and an outlet connected to a gas-absorption trap. The gas inlet tube should reach the bottom of the flask.

-

Bromine Introduction: A separate flask containing bromine (1.0 mole) is connected to the reaction flask via the gas inlet tube, with a drying tower in between. A stream of carbon dioxide is used to carry bromine vapor into the reaction flask.

-

Reaction: The oil bath is heated to maintain the internal reaction temperature between 135–150 °C. Below 135 °C, the reaction is sluggish, while above 155 °C, side product formation increases.[10] The stream of carbon dioxide is adjusted to introduce the bromine over 10-13 hours.

-

Workup and Distillation: Once the reaction is complete (indicated by the disappearance of the bromine color), the warm reaction mixture is transferred to a distillation apparatus. Residual hydrogen bromide is removed by heating at 120 °C under vacuum.

-

Purification: The product, 2-bromophthalide, is purified by vacuum distillation, collecting the fraction at 138–142 °C / 4 mm Hg. The distilled product can be further purified by recrystallization from carbon tetrachloride to yield pure 2-bromophthalide (m.p. 75 °C).[10]

Green Synthesis: A Modern Approach

Modern synthetic chemistry emphasizes the development of environmentally benign methods. A novel "green" method for the bromination of 7-aminophthalide has been developed, which avoids the use of elemental bromine and conserves the halide.[11][12]

In this approach, the bromide ion itself, liberated from a benzyl bromide precursor during an initial cyclization step, acts as the bromine source. At a critical temperature of 170 °C in concentrated sulfuric acid, the bromide ion reduces the sulfuric acid and is itself oxidized to a bromonium ion (Br⁺) equivalent, which then performs an electrophilic aromatic substitution on the activated 7-aminophthalide ring.[11]

Caption: Key stages in the green synthesis of brominated 7-aminophthalide.

Experimental Protocol: Green Synthesis of 7-Amino-4-Bromo-3H-isobenzofuran-1-one [11]

-

Reaction Setup: A suitable benzyl bromide precursor (e.g., methyl 2-(bromomethyl)-6-((phenylsulfonyl)amino)benzoate) is added to concentrated sulfuric acid in a reaction vessel.

-

Heating: The mixture is heated to 170 °C.

-

Reaction Mechanism: At this critical temperature, the precursor first cyclizes to form 7-aminophthalide, releasing a bromide ion. The bromide ion is then oxidized by the hot sulfuric acid to generate the electrophilic brominating agent in situ. This agent then brominates the electron-rich aromatic ring of the 7-aminophthalide.

-

Isolation: After the reaction is complete, the mixture is cooled and carefully poured onto ice. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 7-amino-4-bromo-phthalide. This method achieves excellent yields (up to 93%) and is environmentally friendly as it utilizes the bromide that would otherwise be a waste product.[11]

Part 3: Biological Activity and Therapeutic Potential

The introduction of a bromine atom into the phthalide scaffold can significantly modulate the molecule's biological activity. Brominated compounds often exhibit enhanced potency or novel mechanisms of action compared to their non-halogenated counterparts. While research into brominated phthalides specifically is still emerging, the known activities of related phthalides and other brominated marine natural products provide a strong rationale for their investigation.

Many halogenated compounds isolated from marine fungi exhibit potent biological activities, including antibacterial, antifungal, and cytotoxic effects.[5][8] Phthalides as a general class are known to possess anti-inflammatory and neuroprotective properties.[1][4] The combination of the phthalide core with bromine substitution is therefore a promising strategy for developing new therapeutic agents.

| Compound Class | Source Organism/Method | Biological Activity | Reference |

| Brominated Azaphilones | Marine Fungus (Penicillium janthinellum) | Antibacterial against Gram-positive bacteria, including MRSA. | [8] |

| 3-Arylphthalides | Synthetic | Anti-inflammatory (inhibition of LPS-induced NO production). | [4] |

| General Phthalides | Synthetic / Plant-derived | Antibacterial, Antifungal, Antioxidant. | [1] |

| 7-Amino-4-Bromo-phthalide | Green Synthesis | Intermediate for fluorescent probes and protein modification. | [11] |

This table summarizes the activities of brominated marine compounds and phthalide derivatives, suggesting the potential for brominated phthalides.

The anti-inflammatory activity of phthalides is particularly noteworthy. Studies on synthetic 3-arylphthalides have shown that the substitution pattern on the aryl ring significantly influences activity.[4] While this study did not find a direct correlation for bromine substitution, it highlighted the tunability of the phthalide scaffold. The development of brominated phthalides could lead to compounds with enhanced cell permeability or target affinity, potentially improving their anti-inflammatory or cytotoxic profiles.

Conclusion and Future Perspectives

The discovery of brominated phthalides represents a compelling intersection of marine natural product chemistry and synthetic innovation. The journey begins in the unique ecological niche of marine fungi, which utilize the ocean's rich bromide content to produce novel chemical structures. The isolation and characterization of these compounds provide invaluable leads for drug discovery.

Laboratory synthesis, evolving from classical high-temperature reactions to elegant, environmentally friendly "green" methodologies, provides the means to produce these molecules on a larger scale and to explore their chemical space through the creation of analogs. The potent biological activities observed in related brominated marine metabolites and the known pharmacological profile of the phthalide core strongly suggest that brominated phthalides are a promising class of compounds for future drug development, particularly in the areas of anti-infectives and anti-inflammatory agents. Further exploration of marine microbial diversity, coupled with innovative synthetic strategies, will undoubtedly uncover new brominated phthalides with significant therapeutic potential.

References

- 1. isca.me [isca.me]

- 2. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 9. Phthalide metabolites produced by mangrove endophytic fungus Pestalotiopsis sp. SAS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

The Multifaceted Therapeutic Potential of Isobenzofuran-1(3H)-one Derivatives: A Technical Guide for Drug Discovery

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif that has garnered substantial interest in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the significant therapeutic potential of these compounds, with a primary focus on their antiproliferative, antioxidant, and antimicrobial properties. For each biological activity, we delve into the underlying mechanisms of action, analyze structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on the isobenzofuran-1(3H)-one core.

Introduction: The Isobenzofuran-1(3H)-one Scaffold - A Gateway to Diverse Bioactivities

The isobenzofuran-1(3H)-one core, a bicyclic structure resulting from the fusion of a γ-lactone with a benzene ring, is a key pharmacophore found in numerous natural products and synthetic compounds.[1] Naturally occurring phthalides are distributed across various plant species, fungi, and bacteria, where they play diverse ecological roles. In the realm of drug discovery, this scaffold has proven to be a versatile starting point for the development of agents with a wide spectrum of pharmacological effects. These include, but are not limited to, antiproliferative, antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] The synthetic tractability of the isobenzofuran-1(3H)-one core, particularly at the C-3 position, allows for the generation of diverse chemical libraries, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide will systematically explore the evidence supporting the major biological activities of these derivatives, providing the necessary technical details to empower further research and development in this exciting field.

Antiproliferative Activity: A Promising Avenue in Oncology Research

A significant body of research highlights the potent cytotoxic effects of isobenzofuran-1(3H)-one derivatives against a variety of human cancer cell lines, positioning them as promising candidates for the development of novel anticancer therapeutics.[3]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which isobenzofuran-1(3H)-one derivatives exert their antiproliferative effects is through the induction of programmed cell death, or apoptosis. Studies have demonstrated that treatment of cancer cells with these compounds leads to characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and chromatin condensation.[4] Some derivatives have been shown to trigger apoptosis by interacting with key cellular targets. For instance, certain phenolic lipids of the cytosporone class, which feature an isobenzofuranone core, can interact with the orphan nuclear receptor Nur77, a protein implicated in the regulation of apoptosis.[5] Furthermore, some benzofuran-substituted chalcone derivatives, which can be considered related structures, have been found to induce apoptosis via the extrinsic pathway.[6]

Below is a generalized representation of a potential apoptotic pathway that could be triggered by isobenzofuran-1(3H)-one derivatives.

Caption: Generalized apoptotic pathway induced by isobenzofuranone derivatives.

Structure-Activity Relationship (SAR)

The antiproliferative activity of isobenzofuran-1(3H)-one derivatives is significantly influenced by the nature of the substituent at the C-3 position of the lactone ring. While a comprehensive SAR is still evolving, several key trends have been observed:

-

Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic moieties at the C-3 position has been a successful strategy in developing potent antiproliferative agents.

-

Lipophilicity: There appears to be a correlation between the lipophilicity of the C-3 substituent and cytotoxic activity, with more lipophilic groups often leading to enhanced potency.

-

Specific Functional Groups: The presence of certain functional groups, such as acetyl groups on the benzene ring, has been shown to increase biological activity.[7]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of representative isobenzofuran-1(3H)-one derivatives against various cancer cell lines, expressed as the 50% inhibitory concentration (IC₅₀).

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Compound 8 | HL-60 (Leukemia) | 21.00 | |

| SF295 (Glioblastoma) | > 25 | ||

| MDA-MB435 (Melanoma) | 12.17 | ||

| Compound 9 | HL-60 (Leukemia) | 3.24 | |

| SF295 (Glioblastoma) | 10.09 | ||

| MDA-MB435 (Melanoma) | 8.70 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Brominated Isobenzofuranones

Foreword: From Molecule to Model - The Structural Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the isobenzofuranone scaffold represents a privileged structure, known for a wide array of biological activities including antioxidant, antifungal, and antidepressant effects.[1][2][3][4] The strategic introduction of a bromine atom onto this scaffold can profoundly modulate its physicochemical properties, influencing everything from metabolic stability to target-binding affinity. However, to truly harness and rationally design these properties, we must move beyond two-dimensional representations and understand the molecule's precise three-dimensional architecture and its interactions in the solid state.

This guide provides researchers, crystallographers, and drug development professionals with a comprehensive, field-proven framework for the single-crystal X-ray diffraction (SCXRD) analysis of brominated isobenzofuranones. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that each step, from crystallization to final validation, constitutes a self-validating system. Our objective is not merely to determine a structure, but to generate a chemically meaningful model that can confidently guide downstream research and development efforts.

Section 1: The Genesis of Analysis - Securing Diffraction-Quality Crystals

The adage "garbage in, garbage out" is nowhere more applicable than in crystallography. The entire success of a structural analysis hinges on the quality of the single crystal. For small organic molecules like brominated isobenzofuranones, which can be prone to forming fine needles or oils, this stage is often the primary bottleneck.[5]

The Rationale of Solvent Selection

The choice of solvent is the most critical variable. A suitable solvent should render the compound moderately soluble, preventing both instantaneous precipitation (yielding amorphous powder) and complete refusal to crystallize. The goal is to achieve a state of slow, controlled supersaturation.

From a practical standpoint: Begin by screening for solubility in a range of common solvents. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but dissolves completely upon gentle heating.

Table 1: Common Solvents for Crystallization of Organic Molecules

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Techniques | Rationale |

| Dichloromethane | 40 | 9.1 | Evaporation, Layering | Volatile, dissolves a wide range of organics. Good for layering with non-polar solvents. |

| Methanol | 65 | 32.7 | Evaporation, Diffusion | Polar, protic. Good for forming hydrogen bonds. |

| Ethanol | 78 | 24.5 | Evaporation, Slow Cooling | Less volatile than methanol, allowing for slower crystal growth. |

| Acetone | 56 | 20.7 | Evaporation, Diffusion | Highly volatile, useful for rapid screening. |

| Ethyl Acetate | 77 | 6.0 | Evaporation, Slow Cooling | Medium polarity, a good general-purpose solvent. |

| Toluene | 111 | 2.4 | Slow Cooling | High boiling point allows for very slow cooling experiments. |

| Heptane/Hexane | 98/69 | 1.9 | Layering, Diffusion (as anti-solvent) | Non-polar. Excellent as precipitating agents (anti-solvents). |

Core Crystallization Methodologies: A Practical Protocol

There is no universal technique; experimentation is key. The following methods are the most effective for small molecules.

This is the simplest method for air-stable compounds.[6][7]

-

Preparation: Dissolve the brominated isobenzofuranone in a suitable solvent (e.g., ethyl acetate) to near-saturation in a clean, small vial.

-

Execution: Cover the vial with a cap containing a small perforation (e.g., pierced with a needle). The size of the hole controls the evaporation rate.

-

Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate over several days.

-

Causality: As the solvent evaporates, the concentration of the solute slowly increases past the saturation point, promoting the formation of a few large, well-ordered crystals rather than many small ones.

This is arguably the most controlled and successful method, especially when only small amounts of material are available.[8]

-

Preparation: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

-

Execution: Place this inner vial inside a larger, sealable outer vial (the "jar") that contains a small reservoir of a volatile "anti-solvent" in which the compound is insoluble (e.g., heptane).

-

Incubation: Seal the outer jar and leave it undisturbed.

-

Causality: The anti-solvent vapor slowly diffuses into the good solvent. This gradually decreases the solubility of the compound, leading to slow, controlled crystallization.

Caption: Vapor diffusion setup promoting slow supersaturation.

Section 2: The Experiment - Illuminating the Lattice with X-rays

Once a suitable crystal (ideally 0.1-0.3 mm, transparent, with sharp edges) is obtained, the X-ray diffraction experiment can begin. This technique provides atomic-level resolution of the molecular and crystal structure.[5]

The Principles of Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique used to determine the three-dimensional arrangement of atoms in a crystal.[9] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a periodic, repeating lattice, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern of spots. The geometry and intensity of these spots contain all the information needed to reconstruct the electron density, and thus the atomic positions, within the crystal's unit cell.

Experimental Workflow: From Crystal to Raw Data

Caption: The single-crystal X-ray diffraction experimental workflow.

-

Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal free of cracks or satellite growths. Mount it on a glass fiber or loop using a minimal amount of cryo-protectant oil.

-

Cryo-cooling: The mounted crystal is immediately placed in a cold nitrogen stream (typically 100 K) on the diffractometer.

-

Expertise: Cooling is not optional; it is essential. It minimizes atomic thermal motion, leading to higher resolution data (more intense diffraction spots at high angles) and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

-

-

Data Collection: An initial screening determines the unit cell dimensions and assesses the crystal quality. If suitable, a full data collection strategy is executed, rotating the crystal in the X-ray beam to measure the intensities of thousands of unique reflections.

-

Trustworthiness: Modern diffractometers automatically devise a strategy to ensure high completeness and redundancy of the data, which is crucial for accurate absorption corrections and reliable structure refinement.

-

-

Data Processing: The raw diffraction images are processed to integrate the intensity of each spot, apply corrections for experimental factors (like absorption, especially important for crystals containing heavy atoms like bromine), and scale the data. The output is a reflection file containing the Miller indices (h,k,l) and intensity for each diffraction spot.

Section 3: The Analysis - Translating Diffraction into Structure

With a processed reflection file, the process of solving and refining the crystal structure begins. The presence of a bromine atom is a significant advantage at this stage.

Structure Solution: Finding the First Atoms

The "phase problem" in crystallography means that while we measure the intensities of the diffraction spots, we lose the phase information required to directly calculate the electron density map. Structure solution methods are designed to overcome this.

-

Patterson Method: This method is particularly powerful for structures containing heavy atoms. A Patterson map can be calculated without phase information and its peaks correspond to vectors between atoms. The vectors between the heavy bromine atoms will be the most prominent, allowing their positions to be determined easily.

-

Direct Methods: These are statistical methods that use probability relationships between the phases of strong reflections to derive an initial set of phases.

Once the position of the bromine atom is known, its phase contribution can be used to calculate an initial electron density map, from which the positions of the lighter C, O, and H atoms of the isobenzofuranone core can usually be identified.

Structure Refinement: Optimizing the Atomic Model

Refinement is an iterative process of adjusting the atomic model (positions, occupancies, and atomic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

-

Atomic Displacement Parameters (ADPs): These model the thermal vibration of each atom. Anisotropic ADPs (represented as ellipsoids) are standard for non-hydrogen atoms and should appear reasonable in size and shape.

-

Hydrogen Atoms: These are typically placed in geometrically calculated positions and refined using a "riding model." For key interactions, advanced refinement may be necessary.

-

Disorder: It is not uncommon for flexible parts of a molecule or solvent molecules to occupy multiple positions in the crystal lattice.[10] This disorder must be modeled correctly to achieve a stable and accurate refinement.

-

Absolute Structure Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the bromine atom's anomalous scattering provides a powerful tool to unambiguously determine the absolute configuration (e.g., R vs. S). The Flack parameter is refined, with a value near 0 indicating the correct absolute structure has been modeled.

For a more accurate description of hydrogen bonding and other weak intermolecular interactions, Hirshfeld Atom Refinement (HAR) can be employed. This quantum crystallographic approach uses aspherical atomic scattering factors derived from DFT calculations to refine the structure, yielding more accurate hydrogen atom positions than standard methods.[11][12]

Table 2: Key Crystallographic Refinement Statistics Explained

| Statistic | Description | Typical "Good" Value | What it Tells You |

| R_int | Internal R-value; measures the agreement between symmetry-equivalent reflections. | < 0.05 | A low value indicates good crystal quality and accurate data scaling. Calculated before refinement. |

| R1 | The conventional R-factor; a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (for I > 2σ(I)) | The primary indicator of how well the model fits the data. |

| wR2 | Weighted R-factor (based on F²); a more robust measure that includes all reflection data. | < 0.15 (for all data) | A global measure of the goodness of fit of the refinement. |

| GooF | Goodness-of-Fit (S); should be close to 1. | ~1.0 | Indicates that the weighting scheme is appropriate and the model is statistically sound. Values much larger than 1 may suggest a poor model. |

Section 4: Interpretation and Validation - Deriving Chemical Insight

A solved and refined structure is more than just a picture; it is a source of rich chemical and structural data.

Molecular and Supramolecular Analysis

-

Molecular Geometry: Analyze key bond lengths, bond angles, and torsion angles. Compare these to established values from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures.[13][14][15][16] Deviations can indicate electronic effects or strain.

-

Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. For brominated isobenzofuranones, key interactions to analyze include:

-

Hydrogen Bonds: Classical (e.g., O-H···O) and non-classical (e.g., C-H···O) hydrogen bonds are often primary drivers of the crystal packing.[17]

-

Halogen Bonds: The electropositive region on the bromine atom (the σ-hole) can interact favorably with nucleophiles like oxygen or nitrogen atoms. This is a critical interaction to identify.

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

-

Caption: Key intermolecular interactions in brominated isobenzofuranones.

Final Validation and Deposition

-

Authoritative Grounding: The final structural model should be validated using tools like the IUCr's checkCIF service. This program automatically checks for inconsistencies in the crystallographic data and model, providing a final layer of quality control.

-

Data Sharing: To contribute to the scientific community, the final structure should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the designated repository for small-molecule crystal structures.[13][15]

Conclusion

The crystal structure analysis of a brominated isobenzofuranone is a multi-step process that demands both technical precision and interpretive expertise. A high-quality crystal structure provides an unambiguous determination of molecular connectivity, conformation, and stereochemistry. Furthermore, it reveals the subtle landscape of intermolecular forces that govern the solid-state properties of the material. For drug development professionals, this information is invaluable, offering a precise 3D blueprint that can inform structure-activity relationship (SAR) studies, guide the design of next-generation analogs, and provide insight into potential polymorphic forms. By following the rigorous, causality-driven approach outlined in this guide, researchers can confidently translate a single crystal into a wealth of chemical knowledge.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. depts.washington.edu [depts.washington.edu]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 9. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 10. Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 14. biokeanos.com [biokeanos.com]

- 15. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. mdpi.com [mdpi.com]

Advanced Safety and Handling Protocols for 7-Bromoisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 7-bromoisobenzofuran-1(3H)-one (CAS No. 105694-44-8). As a Senior Application Scientist, this document synthesizes critical safety data, field-proven handling protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.

Section 1: Hazard Identification and GHS Classification

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its hazard profile can be reliably inferred from structurally similar isomers, such as 5-bromoisobenzofuran-1(3H)-one and 6-bromoisobenzofuran-1(3H)-one. The bromine substitution on the aromatic ring is unlikely to fundamentally alter the primary hazards associated with the phthalide core.

Based on data from these isomers, this compound is anticipated to be an irritant to the skin, eyes, and respiratory tract. One of its isomers is also classified as harmful if swallowed.

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Classification |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Data from 5- and 6-bromo isomers[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Data from 5- and 6-bromo isomers[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | Data from 5- and 6-bromo isomers[1][2] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Data from 6-bromo isomer[2] |

Signal Word: Warning

Pictogram:

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to minimize exposure through inhalation, skin contact, and eye contact. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the accumulation of airborne particulates and vapors, thereby minimizing inhalation exposure. The face velocity of the fume hood should be regularly monitored to ensure optimal performance.

Personal Protective Equipment: A Self-Validating System

The selection of PPE is not merely a checklist but a system designed to provide a barrier against the specific hazards of the compound.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.

-

Skin Protection:

-

Gloves: Nitrile gloves are the recommended minimum for handling this compound. Given that it is a halogenated organic compound, breakthrough times for nitrile gloves should be considered, especially for prolonged handling or when dissolved in solvents. For extended operations, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against skin contact and to prevent contamination of personal clothing.

-

-